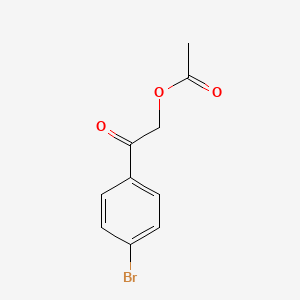

2-(4-Bromophenyl)-2-oxoethyl acetate

Description

The exact mass of the compound 2-(4-Bromophenyl)-2-oxoethyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Bromophenyl)-2-oxoethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-2-oxoethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDDLQHJYMWTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322102 | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-37-0 | |

| Record name | 7500-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-bromophenyl)-2-oxoethyl acetate belongs to the class of phenacyl esters, a group of α-keto esters with significant utility in synthetic organic chemistry. These compounds are not merely synthetic curiosities; they serve as crucial intermediates and protecting groups. The phenacyl moiety is particularly valuable as a photo-removable protecting group for carboxylic acids, allowing for deprotection under neutral and mild conditions, which is advantageous in the synthesis of sensitive molecules.[1][2] Furthermore, the α-haloketone precursor is a versatile building block for synthesizing various heterocyclic compounds like oxazoles and imidazoles.[1][2] This guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Synthesis Overview and Mechanistic Insights

The synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate is fundamentally a nucleophilic substitution reaction. The process involves two primary stages: the α-halogenation of a ketone to form the key intermediate, followed by the substitution of the halogen with an acetate group.

Overall Reaction Scheme:

-

Step 1: α-Bromination: 4-Bromoacetophenone is brominated at the α-carbon to yield 2-bromo-1-(4-bromophenyl)ethanone (commonly known as p-bromophenacyl bromide).

-

Step 2: Nucleophilic Substitution: The resulting α-haloketone reacts with an acetate salt, where the acetate anion displaces the bromide to form the final product, 2-(4-bromophenyl)-2-oxoethyl acetate.

Mechanistic Discussion: The SN2 Pathway

The conversion of the α-haloketone to the ester proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Causality behind the SN2 Pathway:

-

Substrate: The substrate is a primary α-haloketone. Primary halides are sterically unhindered, making them ideal candidates for the backside attack characteristic of an SN2 reaction.

-

Nucleophile: The acetate ion (CH₃COO⁻) is a moderately weak base but a reasonably good nucleophile. The use of a less basic nucleophile is critical to avoid side reactions.[3] Strongly basic nucleophiles, such as alkoxides, could lead to enolate formation and subsequent elimination or Favorskii rearrangement.[3][4]

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.

-

Solvent: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These solvents can solvate the cation of the acetate salt but do not strongly solvate the acetate anion, leaving it "naked" and highly nucleophilic, thereby accelerating the SN2 reaction rate.

The SN1 pathway is highly unfavorable for α-halocarbonyl compounds because it would involve the formation of a less stable α-carbocation intermediate.[3] The adjacent electron-withdrawing carbonyl group destabilizes the carbocation, making this pathway energetically prohibitive.[3]

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity. It begins with the synthesis of the necessary α-haloketone precursor.

Part A: Synthesis of 2-bromo-1-(4-bromophenyl)ethanone

This procedure is adapted from the well-established methods for α-bromination of substituted acetophenones.[5]

-

Reaction Setup: In a 500 mL flask, dissolve 50 g (0.25 mole) of 4-bromoacetophenone in 100 mL of glacial acetic acid.[5]

-

Bromination: While vigorously stirring the solution, slowly add 40 g (0.25 mole) of bromine dropwise. It is critical to maintain the reaction temperature below 20°C during the addition to minimize side reactions. An ice bath may be necessary.[5]

-

Crystallization: As the bromine is added, the product, 2-bromo-1-(4-bromophenyl)ethanone, will begin to crystallize out of the solution as needles.[5]

-

Isolation: After the complete addition of bromine, cool the flask in an ice-water bath to maximize crystallization. Filter the crude product using suction filtration.

-

Washing and Drying: Wash the collected crystals with a cold 50% ethanol-water solution until the yellow color of residual bromine is gone. Air-dry the colorless crystals. The crude product typically has a melting point of 106–108°C.[5]

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from 95% ethanol to yield colorless needles with a sharp melting point of 108–109°C.[5]

Part B: Synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate

This step utilizes the α-haloketone synthesized in Part A. The procedure is based on established methods for preparing phenacyl esters.[1][2][6]

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromo-1-(4-bromophenyl)ethanone (e.g., 5.56 g, 0.02 mol), potassium carbonate (e.g., 3.04 g, 0.022 mol), and 100 mL of dimethylformamide (DMF).

-

Addition of Acetic Acid: To this stirred suspension, add glacial acetic acid (e.g., 1.20 g, 0.02 mol). The potassium carbonate will deprotonate the acetic acid in situ to form the potassium acetate nucleophile.

-

Reaction: Stir the mixture at room temperature for approximately 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting α-haloketone spot.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 300 mL of cold water. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by suction filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts.

-

Drying and Recrystallization: Dry the crude product. For purification, recrystallize the solid from ethanol to yield pure, colorless crystals of 2-(4-bromophenyl)-2-oxoethyl acetate.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. | Role |

| Part A | |||||

| 4-Bromoacetophenone | 199.04 | 50.0 | 0.25 | 1.0 | Starting Material |

| Bromine | 159.81 | 40.0 | 0.25 | 1.0 | Brominating Agent |

| Glacial Acetic Acid | 60.05 | 100 mL | - | - | Solvent |

| Part B | |||||

| 2-bromo-1-(4-bromophenyl)ethanone | 277.94 | 5.56 | 0.02 | 1.0 | Substrate |

| Potassium Carbonate | 138.21 | 3.04 | 0.022 | 1.1 | Base |

| Glacial Acetic Acid | 60.05 | 1.20 | 0.02 | 1.0 | Acetate Source |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | - | Solvent |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

Caption: Workflow for the two-stage synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate.

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Physical Properties: The final product is expected to be a white to off-white crystalline solid.

-

Melting Point: A sharp melting point range is indicative of high purity. For analogous phenacyl esters, melting points are well-defined.[1][2]

-

Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the final product. A single spot indicates a high degree of purity. A suitable eluent system would be a mixture of hexanes and ethyl acetate.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals for 2-(4-bromophenyl)-2-oxoethyl acetate would include:

-

A singlet around 2.2 ppm for the methyl protons (-COCH₃).

-

A singlet around 5.4 ppm for the methylene protons (-COCH₂O-).

-

A set of doublets in the aromatic region (typically 7.7-8.0 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework. Key signals would include:

-

A peak around 20 ppm for the methyl carbon.

-

A peak around 66 ppm for the methylene carbon.

-

Peaks in the 129-135 ppm range for the aromatic carbons.

-

A peak around 170 ppm for the ester carbonyl carbon.

-

A peak around 190 ppm for the ketone carbonyl carbon.[7]

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expect strong absorption bands corresponding to:

-

The ester C=O stretch (~1750 cm⁻¹).

-

The ketone C=O stretch (~1700 cm⁻¹).

-

C-O stretching bands (~1200-1250 cm⁻¹).

-

-

Troubleshooting and Optimization

| Potential Issue | Probable Cause | Recommended Solution |

| Low Yield in Part A | Incomplete bromination or loss during work-up. | Ensure slow, controlled addition of bromine at low temperatures. Minimize the volume of washing solvent. |

| Low Yield in Part B | Incomplete reaction; Hydrolysis of the ester product during work-up.[8] | Monitor the reaction by TLC to ensure completion. Use anhydrous solvents if possible. Minimize the time the product is in contact with aqueous media during work-up. |

| Impure Product | Presence of unreacted starting materials or side products. | Ensure the correct stoichiometry of reagents. Purify the intermediate from Part A thoroughly. Perform careful recrystallization of the final product. |

| Favorskii Rearrangement | Use of a base that is too strong. | Use a weak, non-nucleophilic base like potassium carbonate rather than stronger bases like alkoxides. |

Conclusion

The synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate is a robust and reliable procedure that exemplifies a classic SN2 reaction. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize the reaction for high yield and purity. The two-step process, involving the initial α-bromination of 4-bromoacetophenone followed by nucleophilic substitution with acetate, provides a versatile route to this valuable synthetic intermediate. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in organic synthesis and drug development.

References

Sources

- 1. 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. testbook.com [testbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

2-(4-bromophenyl)-2-oxoethyl acetate CAS number and identifiers

An In-Depth Technical Guide to 2-(4-bromophenyl)-2-oxoethyl acetate

Introduction

2-(4-bromophenyl)-2-oxoethyl acetate is a chemical compound belonging to the class of α-keto esters. It features a phenacyl group, a common and versatile moiety in organic chemistry, where the phenyl ring is substituted with a bromine atom at the para-position. The acetate group is attached to the α-carbon of the ketone, making it a key intermediate in various synthetic pathways.

This guide provides a comprehensive overview of 2-(4-bromophenyl)-2-oxoethyl acetate, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its chemical identity, synthesis protocols, analytical characterization, safety considerations, and applications, offering field-proven insights grounded in established scientific principles. The core value of this compound lies in its utility as a building block; the acetate group can function as a protecting group for the ketone, enabling selective chemical transformations at other molecular sites[1].

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of any scientific endeavor. The following tables summarize the key identifiers and physicochemical properties of 2-(4-bromophenyl)-2-oxoethyl acetate.

Table 2.1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 7500-37-0 | [2] |

| IUPAC Name | 2-(4-bromophenyl)-2-oxoethyl acetate | [2] |

| Molecular Formula | C₁₀H₉BrO₃ | [2] |

| Canonical SMILES | CC(=O)OCC(=O)C1=CC=C(C=C1)Br | [2] |

| InChI | InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | [2] |

| InChIKey | DYDDLQHJYMWTMU-UHFFFAOYSA-N | [2] |

Table 2.2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 257.08 g/mol | [2] |

| Appearance | Typically a solid (based on similar compounds) | N/A |

| Topological Polar Surface Area | 43.4 Ų | [2] |

| Rotatable Bond Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Complexity | 219 | [2] |

Synthesis and Purification

The synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate is typically achieved through the nucleophilic substitution of a halide on an α-haloketone. This approach is reliable and provides good yields of the desired product.

Synthesis Pathway: Esterification of 4-Bromophenacyl Bromide

The most common and efficient method for preparing 2-(4-bromophenyl)-2-oxoethyl acetate is the reaction of 2-bromo-1-(4-bromophenyl)ethanone (commonly known as 4-bromophenacyl bromide) with an acetate source. A study detailing the synthesis of a series of related 2-(4-bromophenyl)-2-oxoethyl benzoates demonstrates a robust methodology that can be adapted for this purpose. The reaction involves treating 4-bromophenacyl bromide with a carboxylic acid (in this case, acetic acid) in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF)[3].

The base deprotonates the acetic acid to form the acetate nucleophile, which then displaces the bromide ion from the α-carbon of the 4-bromophenacyl bromide. These reactions generally proceed smoothly under mild conditions, such as room temperature, leading to high-purity products in good yields[3].

Sources

A Comprehensive Spectroscopic Guide to 2-(4-bromophenyl)-2-oxoethyl acetate

Introduction

2-(4-bromophenyl)-2-oxoethyl acetate, also known as α-acetoxy-4-bromoacetophenone, is a key organic intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its chemical structure, featuring a bromophenyl group, a ketone, and an acetate ester, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Molecular Structure and Spectroscopic Overview

The structural features of 2-(4-bromophenyl)-2-oxoethyl acetate are pivotal in interpreting its spectral data. The molecule comprises a 1,4-disubstituted benzene ring, a carbonyl group, a methylene group, and an acetyl group. Each of these functional groups contributes distinct signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.

Caption: Molecular structure of 2-(4-bromophenyl)-2-oxoethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-bromophenyl)-2-oxoethyl acetate, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(4-bromophenyl)-2-oxoethyl acetate is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons of the acetate group.

-

Aromatic Protons (Ar-H): The 1,4-disubstitution pattern of the benzene ring results in a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing acyl group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the bromine atom.

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to two electron-withdrawing groups (the carbonyl and the acetate), causing a significant downfield shift. This signal is expected to appear as a singlet.

-

Methyl Protons (-CH₃): The methyl protons of the acetate group are in a relatively shielded environment and will appear as a singlet at a higher field (lower ppm).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H, ortho to C=O) | 7.8 - 8.0 | Doublet |

| Aromatic (2H, ortho to Br) | 7.6 - 7.8 | Doublet |

| Methylene (-CH₂-) | 5.2 - 5.4 | Singlet |

| Methyl (-CH₃) | 2.1 - 2.3 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected: one for the ketone and one for the ester. The ketonic carbonyl carbon is typically more deshielded than the ester carbonyl carbon.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring. The carbon attached to the bromine (C-Br) and the carbon attached to the acyl group (C-C=O) will have distinct chemical shifts, as will the two sets of CH carbons.

-

Methylene Carbon (-CH₂-): This carbon, situated between the ketone and the ester oxygen, will be significantly deshielded.

-

Methyl Carbon (-CH₃): The methyl carbon of the acetate group will be the most shielded carbon in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ketone (C=O) | 190 - 195 |

| Ester (C=O) | 169 - 171 |

| Aromatic (C-C=O) | 134 - 136 |

| Aromatic (CH) | 129 - 133 |

| Aromatic (C-Br) | 128 - 130 |

| Methylene (-CH₂-) | 65 - 67 |

| Methyl (-CH₃) | 20 - 22 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-bromophenyl)-2-oxoethyl acetate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of 2-(4-bromophenyl)-2-oxoethyl acetate will be dominated by strong absorptions from the two carbonyl groups and the C-O bonds of the ester.

-

C=O Stretching: Two distinct carbonyl stretching bands are expected. The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch. Conjugation with the aromatic ring will also influence the position of the ketone absorption.

-

C-O Stretching: The ester group will exhibit characteristic C-O stretching vibrations.

-

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Br Stretching: The C-Br bond will have a characteristic stretching vibration in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Ketone C=O Stretch | 1700 - 1680 | Strong |

| Ester C=O Stretch | 1750 - 1735 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Ester C-O Stretch | 1250 - 1200 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR.

-

Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak corresponding to the mass of the entire molecule is expected. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed.

-

Fragmentation Pattern: Key fragmentation pathways include:

-

Loss of the acetoxy radical (•OCOCH₃) to form the 4-bromophenacyl cation.

-

Loss of the acetyl group (•CH₃CO) followed by loss of CO.

-

Cleavage of the C-Br bond.

-

Caption: Proposed EI-MS fragmentation pathway.

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

| [C₁₀H₉BrO₃]⁺ | 256 | 258 | Molecular Ion (M⁺) |

| [C₈H₆BrO]⁺ | 197 | 199 | [M - OCOCH₃]⁺ |

| [C₇H₄BrO]⁺ | 183 | 185 | [M - CH₂OCOCH₃]⁺ |

| [C₆H₄Br]⁺ | 155 | 157 | [Bromophenyl]⁺ |

| [CH₃CO]⁺ | 43 | - | Acetyl cation |

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample solution into the gas chromatograph. The compound will be separated from any impurities based on its volatility and interaction with the GC column stationary phase.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization and Analysis: The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-bromophenyl)-2-oxoethyl acetate provides a detailed and unambiguous characterization of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS data offers a self-validating system for confirming the identity and purity of this important synthetic intermediate. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, ensuring the accurate and efficient characterization of this and related compounds.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). 4'-Bromoacetophenone. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Bromo-1-(4-bromophenyl)ethan-1-one. Retrieved from [Link]

A Technical Guide to the Molecular Structure and Conformation of 2-(4-bromophenyl)-2-oxoethyl Acetate Derivatives

Abstract

The α-acyloxy ketone scaffold, specifically within 2-(4-bromophenyl)-2-oxoethyl acetate derivatives, represents a class of molecules with significant academic and industrial interest. Their utility spans from being pivotal synthetic intermediates and photosensitive protecting groups to exhibiting promising biological activities such as antimicrobial and antioxidant properties.[1][2][3] A comprehensive understanding of their three-dimensional structure and conformational dynamics is paramount for rational drug design and materials science applications. This technical guide provides an in-depth analysis of the synthesis, structural elucidation, and conformational preferences of these derivatives. We will explore the causality behind common experimental choices in their synthesis and characterization, focusing on definitive techniques like single-crystal X-ray diffraction for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state dynamics. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of this important molecular class.

Introduction: The Significance of the 2-(4-bromophenyl)-2-oxoethyl Scaffold

The 2-(4-bromophenyl)-2-oxoethyl moiety serves as a versatile and privileged structure in chemical synthesis and medicinal chemistry. The presence of the bromine atom provides a handle for further synthetic transformations (e.g., cross-coupling reactions) and contributes to the molecule's overall lipophilicity and potential for halogen bonding, which can be critical for molecular recognition at a biological target. The core structure, an α-acyloxy ketone, is a common motif in biologically active natural products and pharmaceuticals.[3]

Phenacyl esters, the broader class to which these compounds belong, are noted for their applications in identifying organic acids and their ability to undergo photolysis under neutral, mild conditions, making them valuable as photosensitive blocking groups in complex syntheses.[1][2] Furthermore, derivatives of this scaffold have been investigated for a range of biological activities, making the study of their structure-activity relationships (SAR) a key research objective.[4][5][6] This guide aims to consolidate the foundational knowledge required to synthesize and comprehensively analyze the structural and conformational landscape of these derivatives, thereby enabling more informed development of novel compounds.

Synthesis Strategy: A Validated Protocol

The most reliable and widely adopted method for synthesizing 2-(4-bromophenyl)-2-oxoethyl acetate derivatives is the nucleophilic substitution reaction between a carboxylic acid and 2-bromo-1-(4-bromophenyl)ethanone (commonly known as 4-bromophenacyl bromide).

Causality in Experimental Design:

-

Substrates: The reaction leverages the high reactivity of the α-bromoketone, where the bromine atom is an excellent leaving group, readily displaced by the carboxylate nucleophile.

-

Base and Solvent: A mild base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. Dimethylformamide (DMF) is an ideal solvent for this transformation; its polar aprotic nature effectively solvates the potassium cation without forming a strong solvation shell around the carboxylate, thus enhancing its nucleophilicity. The reaction proceeds efficiently at room temperature, which minimizes side reactions and preserves sensitive functional groups on the benzoic acid derivative.[2]

Experimental Protocol: General Synthesis of 2-(4-bromophenyl)-2-oxoethyl Benzoates

-

Reagent Preparation: To a solution of the desired substituted benzoic acid (1.0 equivalent) in 10 mL of dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).

-

Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the carboxylate salt.

-

Substrate Addition: Add 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The solid product will precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain high-purity crystals of the target compound.[1][2]

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of target derivatives.

Solid-State Structure: The Power of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) provides the most unambiguous data on the molecular structure and packing of these derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and, most critically for this topic, the torsional and dihedral angles that define the molecule's conformation.

Key Conformational Features:

-

Inter-ring Orientation: A defining characteristic is the orientation of the 4-bromophenyl ring relative to the benzoate ring system. Crystal structures consistently reveal a significant twist between these two aromatic planes, with the dihedral angle typically falling in the range of 80° to 86°.[1][7] This near-orthogonal arrangement minimizes steric hindrance between the two bulky aryl groups.

-

Connecting Bridge Flexibility: The C(=O)–O–CH₂–C(=O) bridge that links the two aryl moieties is conformationally flexible. Analysis of multiple crystal structures shows that the torsion angles within this linker can vary substantially depending on the substitution pattern on the benzoate ring and the resulting crystal packing forces.[2] While some derivatives adopt a more twisted (synclinal) conformation with torsion angles around 70-91°, others exhibit a more extended, anti-periplanar conformation with torsion angles near 180°.[2]

-

Intermolecular Interactions: The supramolecular assembly in the crystal lattice is governed by weak intermolecular forces. C–H···O hydrogen bonds are frequently observed, linking molecules into one-dimensional chains or more complex three-dimensional networks, which stabilize the overall crystal structure.[1][7]

Visualization: Key Conformational Parameters

Caption: Key angles defining the conformation of the molecular scaffold.

Data Summary: Crystallographic Parameters of Representative Derivatives

| Compound | Dihedral Angle (°) | Key Torsion Angle (°) | Intermolecular Interactions | Reference |

| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | 80.70 (7) | - | C-H···O hydrogen bonds | [7] |

| 2-(4-Bromophenyl)-2-oxoethyl 2-methoxybenzoate | 85.92 (10) | - | C-H···O hydrogen bonds | [1] |

| 2-(4-Bromophenyl)-2-oxoethyl benzoates (Series) | Variable | 70 to 91 or ~180 | - | [2] |

Solution-State Conformation: An NMR Spectroscopy Approach

While XRD provides a static picture of the lowest energy conformation in a crystal lattice, NMR spectroscopy is the premier technique for probing molecular structure and dynamics in the solution phase, which is more relevant to biological systems.[8][9]

Rationale for NMR in Conformational Analysis:

In solution, molecules like 2-(4-bromophenyl)-2-oxoethyl acetate derivatives exist in a dynamic equilibrium of multiple conformations (rotamers). NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), are population-weighted averages of these conformations. By carefully analyzing these parameters, we can deduce the predominant conformation(s) and gain insight into the molecule's flexibility.[8][10]

Key NMR Experiments and Their Interpretation:

-

1D NMR (¹H and ¹³C): These are the workhorse experiments for initial structural verification. The chemical shifts of protons, particularly on the methylene bridge (–O–CH₂–C=O), are sensitive to the magnetic anisotropy of the nearby aromatic rings and carbonyl groups. Changes in these shifts upon substitution can provide initial clues about conformational preferences.[9][11]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR experiment for determining spatial proximity between protons. An NOE is observed between two protons if they are close in space (< 5 Å), regardless of whether they are connected through bonds.

-

Self-Validating Protocol: By measuring the intensity of NOE cross-peaks between protons on the 4-bromophenyl ring and protons on the benzoate ring, one can directly probe the time-averaged inter-ring orientation. The absence or presence of specific cross-peaks can validate or invalidate a proposed conformational model. For example, a strong NOE between a proton on the methylene bridge and an ortho-proton on the benzoate ring would support a conformation where these groups are spatially close.[12]

-

Visualization: NMR-Based Conformational Analysis Workflow

Caption: Workflow for determining solution-state conformation via NMR.

Conclusion and Future Outlook

The molecular architecture of 2-(4-bromophenyl)-2-oxoethyl acetate derivatives is characterized by a near-orthogonal arrangement of its two terminal aryl rings in the solid state and a conformationally flexible ester linkage. This structural landscape is dictated by a delicate balance of intramolecular steric effects and intermolecular forces like hydrogen bonding. While X-ray crystallography provides definitive solid-state structures, a combination of advanced NMR techniques, particularly NOESY, and computational modeling is essential for a complete understanding of their dynamic behavior in solution.

Future research should focus on systematically correlating these detailed structural and conformational insights with biological activity. By understanding how substitutions on the benzoate ring influence the molecule's preferred shape and flexibility, researchers can more effectively design next-generation derivatives with enhanced potency and selectivity for applications in drug discovery and materials science.

References

-

Fun, H.-K., et al. (2011). 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate. National Institutes of Health. [Link]

-

Supporting Information for a relevant chemical synthesis. (n.d.). Source not specified. [Link]

-

Fun, H.-K., et al. (2011). 2-(4-Bromophenyl)-2-oxoethyl 2-methoxybenzoate. ScienceOpen. [Link]

-

Compound Summary: 2-(4-bromophenyl)-2-oxoethyl [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate. (n.d.). National Center for Biotechnology Information. [Link]

-

Chidan Kumar, C. S., et al. (2016). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. ResearchGate. [Link]

-

Chidan Kumar, C. S., et al. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

-

El-Gohary, N. S. (2015). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

-

Bacsa, J., et al. (2004). A comparison of the ring conformational properties of two derivatives prepared from the same diene diacetate precursor. PubMed. [Link]

-

Golen, J. A., et al. (2015). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. National Institutes of Health. [Link]

-

El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. National Institutes of Health. [Link]

-

Saeed, S., et al. (2016). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. PubMed Central. [Link]

-

Chemical Synthesis Database. (n.d.). 2-(4-bromophenyl)-2-oxoethyl propionate. [Link]

-

Fun, H.-K., et al. (2011). 2-(4-Bromophenyl)-2-Oxoethyl 4-Methoxybenzoate. Amanote Research. [Link]

-

PubChem Compound Summary for CID 2353490, [2-(Benzhydrylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate. (n.d.). National Center for Biotechnology Information. [Link]

-

Akkurt, M., et al. (2015). Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate. ResearchGate. [Link]

-

Hradilova, S., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. SciSpace. [Link]

-

Tormena, C. F. (2008). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Gloor, A., & Wilde, P. F. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC. PubMed Central. [Link]

-

Beena, K. P., et al. (2013). Biological Activities of Oxazine and its Derivatives: A Review. International Journal of Pharma Sciences and Research. [Link]

-

Reddy, T. S., et al. (2018). Recent methods for the synthesis of α-acyloxy ketones. PubMed. [Link]

-

Soderberg, T. (n.d.). Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

-

Flores-Holguín, N., et al. (2020). Insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. SciELO. [Link]

-

Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

-

Jasiński, M., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

-

Bondavalli, F., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

El-Faham, A., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

-

Sureshbabu, N., et al. (2020). (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl.... ResearchGate. [Link]

-

Zhang, Q.-B., et al. (2016). Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. Organic Chemistry Portal. [Link]

-

Fischer, C. L., et al. (2019). Antimicrobial Activity of Host-Derived Lipids. MDPI. [Link]

-

Sanabria-Ríos, D. J., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PubMed Central. [Link]

-

Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent methods for the synthesis of α-acyloxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.info [ijpsr.info]

- 6. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. auremn.org.br [auremn.org.br]

- 9. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Synthetic Chameleon: An In-Depth Guide to the Reactivity of α-Haloketones in Organic Synthesis

Abstract

α-Haloketones represent a cornerstone class of intermediates in modern organic synthesis. Their unique bifunctional nature, characterized by two proximal electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—renders them exceptionally versatile building blocks. The inherent electronic tension between the electron-withdrawing carbonyl group and the halogen atom not only activates the molecule for a diverse array of transformations but also allows for precise control over reaction pathways. This guide provides an in-depth exploration of the core principles governing the reactivity of α-haloketones. We will dissect the key mechanistic pathways, including nucleophilic substitution, base-mediated rearrangements, and cycloadditions, offering field-proven insights into experimental design and execution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of these powerful intermediates.

The Electronic and Structural Landscape of α-Haloketones

The reactivity of an α-haloketone is a direct consequence of its electronic architecture. The presence of two potent electron-withdrawing groups—the carbonyl (C=O) and the halogen (X)—creates a highly polarized system.[1][2]

-

Inductive Effects: The carbonyl group and the halogen both exert strong inductive effects, pulling electron density away from the α-carbon. This enhances the polarity of the carbon-halogen (C-X) bond, making the α-carbon significantly more electrophilic and susceptible to nucleophilic attack compared to a standard alkyl halide.[1]

-

Conformational Preference: Spectroscopic studies have shown that α-haloketones preferentially adopt a cisoid conformation, where the halogen and carbonyl oxygen are eclipsed.[1][3] This arrangement minimizes steric repulsion between the halogen and the other alkyl/aryl substituent on the carbonyl group.[1]

This electronic blueprint dictates the primary modes of reactivity, which can be elegantly controlled by the choice of reagents and reaction conditions.

Figure 1: Key structural features and electrophilic/acidic sites of a generic α-haloketone.

Dominant Reaction Pathways: A Mechanistic Overview

The choice of nucleophile or base is the primary determinant in directing the reaction of an α-haloketone down a specific pathway.

Nucleophilic Substitution (Sₙ2) Reactions

With weakly basic nucleophiles, the dominant reaction is a bimolecular nucleophilic substitution (Sₙ2) at the α-carbon.[4] α-Haloketones are exceptionally reactive Sₙ2 substrates, often reacting thousands of times faster than their corresponding alkyl halide counterparts.[3] For example, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[3]

Causality of Enhanced Reactivity: This dramatic rate enhancement is attributed to the adjacent carbonyl group. The p-orbital of the carbonyl carbon can overlap with the orbitals of the reacting α-carbon in the trigonal bipyramidal transition state, delocalizing and stabilizing the developing negative charge.[5] Sₙ1 reactions are strongly disfavored due to the destabilizing inductive effect of the carbonyl group on the adjacent carbocation intermediate.[4][5]

Figure 2: Simplified workflow for the Sₙ2 reaction of an α-haloketone.

Leaving Group Ability: The rate of the Sₙ2 reaction is critically dependent on the stability of the departing halide ion, which serves as the leaving group. The established trend for leaving group ability is I > Br > Cl > F.[6]

| Halogen (X) | Relative Reactivity | Bond Strength (C-X) | Anion Stability (X⁻) |

| Iodine (I) | Highest | Weakest | Most Stable |

| Bromine (Br) | High | Weak | Stable |

| Chlorine (Cl) | Moderate | Strong | Less Stable |

| Fluorine (F) | Lowest | Strongest | Least Stable |

| Table 1: Comparative reactivity of α-haloketones in Sₙ2 reactions as a function of the halogen. |

Key Synthetic Applications:

-

Heterocycle Synthesis: α-Haloketones are premier precursors for a vast range of N, S, and O-heterocycles.[2][7][8] The Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide, is a classic and robust example.[3]

-

Gabriel Synthesis of Primary Amines: To avoid over-alkylation common with ammonia, potassium phthalimide can be used as an ammonia surrogate. It attacks the α-haloketone via an Sₙ2 mechanism, and the resulting N-alkylated phthalimide is subsequently hydrolyzed (often with hydrazine) to release the primary α-amino ketone.[9][10][11][12][13]

Reactions with Strong Bases: Enolate Generation and Rearrangement

The introduction of a strong base dramatically shifts the reactivity profile. Instead of attacking the α-carbon, the base will preferentially abstract an acidic proton from the α'-position, generating a resonance-stabilized enolate. This enolate is the key intermediate in several powerful named reactions.

2.2.1 The Favorskii Rearrangement

This is a base-catalyzed rearrangement of α-haloketones possessing an α'-hydrogen to form carboxylic acid derivatives.[14][15] When applied to cyclic α-haloketones, the reaction results in a highly useful ring contraction.[14][16] Using an alkoxide base (e.g., NaOMe) yields an ester, while hydroxide (NaOH) yields a carboxylic acid, and an amine yields an amide.[14][16]

Mechanism: The reaction proceeds through the formation of an enolate, which then undergoes an intramolecular Sₙ2 reaction to displace the halide, forming a strained cyclopropanone intermediate.[15][17] The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate collapses, cleaving the cyclopropane ring to form the most stable carbanion, which is then protonated to give the final product.[14]

Figure 3: The cyclopropanone mechanism of the Favorskii rearrangement.

For α-haloketones lacking α'-hydrogens, the reaction can still proceed via a "quasi-Favorskii" or semibenzilic acid rearrangement mechanism, which does not involve a cyclopropanone intermediate.[14][15]

2.2.2 The Darzens Condensation

The Darzens condensation, or glycidic ester condensation, involves the reaction of an α-haloketone (or more commonly, an α-haloester) with an aldehyde or ketone in the presence of a base to form an α,β-epoxy ketone or ester.[18][19][20][21][22]

Mechanism: The base deprotonates the α-halocarbonyl compound to form an enolate.[19] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in a manner analogous to an aldol reaction.[19] The resulting alkoxide intermediate then undergoes an intramolecular Sₙ2 reaction, displacing the adjacent halide to form the epoxide ring.[18][19]

Figure 4: Mechanistic steps of the Darzens condensation.

Elimination and Reduction Pathways

-

Dehydrohalogenation: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo an E2 elimination reaction to yield α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.[23][24]

-

Reductive Dehalogenation: The halogen can be reductively removed to generate enolates. This is particularly powerful for α,α'-dihalo ketones, which upon reduction form 2-oxyallyl metal complexes. These intermediates are potent dipoles for use in [4+3] and [3+2] cycloaddition reactions, enabling the construction of complex cyclic systems.

Field-Proven Methodologies: Experimental Protocols

Trustworthiness in synthesis relies on robust and reproducible protocols. The following methodologies are representative of core transformations involving α-haloketones.

Protocol 1: Favorskii Rearrangement (Ring Contraction)

This protocol details the conversion of 2-chlorocyclohexanone to methyl cyclopentanecarboxylate, a classic example of ring contraction.

Materials:

-

2-Chlorocyclohexanone

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To the flask, add anhydrous methanol (100 mL) followed by the slow, portion-wise addition of sodium methoxide (1.2 equivalents). Stir until fully dissolved.

-

Substrate Addition: Add 2-chlorocyclohexanone (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.

-

Workup (Quenching): After completion, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by silica gel flash chromatography to afford the desired methyl cyclopentanecarboxylate.

Protocol 2: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2,4-disubstituted thiazole from phenacyl bromide and thiobenzamide.

Materials:

-

Phenacyl bromide (α-bromoacetophenone)

-

Thiobenzamide

-

Ethanol (EtOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (1.0 equivalent) in ethanol (50 mL).

-

Addition: To this solution, add phenacyl bromide (1.0 equivalent) in one portion.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. A precipitate may form as the reaction proceeds. Monitor reaction completion by TLC.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, 2,4-diphenylthiazole hydrobromide, will precipitate.

-

Workup: Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Neutralization (Optional): To obtain the free base, the collected salt can be suspended in water and neutralized with a base like sodium bicarbonate. The resulting solid can then be filtered, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

α-Haloketones are far more than simple alkylating agents; they are sophisticated synthetic intermediates whose reactivity can be precisely modulated. By understanding the fundamental electronic principles and the interplay between substrate, reagent, and conditions, chemists can unlock a vast and powerful synthetic repertoire. From the direct Sₙ2 displacement for heterocycle construction to the elegant base-catalyzed rearrangements like the Favorskii and Darzens reactions, α-haloketones provide efficient and reliable pathways to molecular complexity. Their continued application in academic research and industrial processes, particularly in the synthesis of pharmacologically active compounds, underscores their enduring importance in the field of organic chemistry.[2]

References

-

Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. [Link]

-

Favorskii Rearrangement | Mechanism | Applications - AdiChemistry. [Link]

-

Favorskii Rearrangement - NROChemistry. [Link]

-

Darzens reaction - Grokipedia. [Link]

-

Darzens reaction - Wikipedia. [Link]

-

Favorskii rearrangement - Wikipedia. [Link]

-

About: Darzens reaction - DBpedia. [Link]

-

Favorskii Reaction - Organic Chemistry Portal. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - Molecules (Journal). [Link]

-

Synthetic Access to Aromatic α-Haloketones - MDPI. [Link]

-

Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone - YouTube. [Link]

-

Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents - Journal of the American Chemical Society. [Link]

-

Darzens Reaction - Buchler GmbH. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - Semantic Scholar. [Link]

-

Nucleophilic substitution reactions of α-haloketones : a computational study - University of Pretoria. [Link]

-

Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry: A Tenth Edition. [Link]

-

Gabriel Synthesis: Mechanism & Examples - NROChemistry. [Link]

-

The chemistry of α-haloketones and their utility in heterocyclic synthesis - Chemsrc. [Link]

-

α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions - ResearchGate. [Link]

-

α-Halo ketone - Wikipedia. [Link]

-

Alpha Halogenation of Enols and Enolates - Chemistry Steps. [Link]

-

Gabriel Synthesis - YouTube. [Link]

-

Gabriel synthesis - Wikipedia. [Link]

-

The Gabriel Synthesis - Master Organic Chemistry. [Link]

-

Reductive dehalogenation of halo ketones - Wikipedia. [Link]

-

The Gabriel Synthesis - Chemistry Steps. [Link]

-

Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles - Journal of the American Chemical Society. [Link]

-

Aldehydes and ketones: Electronic and steric effects - BrainKart. [Link]

-

Chapter 8 Elimination Reactions - CUNY Manifold. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. adichemistry.com [adichemistry.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 18. grokipedia.com [grokipedia.com]

- 19. Darzens reaction - Wikipedia [en.wikipedia.org]

- 20. About: Darzens reaction [dbpedia.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Darzens Reaction - Buchler GmbH [buchler-gmbh.com]

- 23. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 24. Chapter 8 Elimination Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

literature review on phenacyl ester derivatives in chemistry

An In-depth Technical Guide to Phenacyl Ester Derivatives in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl ester derivatives represent a versatile and highly functional class of organic compounds with broad applicability across chemical disciplines. This technical guide provides a comprehensive overview of the core chemistry of phenacyl esters, with a particular focus on their synthesis, mechanistic behavior, and practical applications. We delve into their utility as robust protecting groups for carboxylic acids, thiols, and amines, and explore their pivotal role as photoremovable protecting groups, a cornerstone of modern photochemistry and chemical biology. Furthermore, this guide will illuminate the burgeoning significance of phenacyl ester derivatives in the realm of medicinal chemistry and drug development, where they serve as valuable prodrug moieties. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the potential of phenacyl ester chemistry in their own research endeavors.

Introduction to Phenacyl Ester Derivatives

Phenacyl esters are a class of organic compounds characterized by an ester linkage to a phenacyl group (C₆H₅COCH₂-). The presence of the α-keto group imparts unique chemical reactivity to the ester, making it susceptible to specific cleavage conditions while remaining stable to a variety of other reagents. This selective lability is the cornerstone of their utility as protecting groups in complex organic syntheses. Moreover, the aromatic ring of the phenacyl moiety can be readily functionalized, allowing for the fine-tuning of its electronic and steric properties to suit specific applications.

One of the most significant advancements in the field has been the development of substituted phenacyl esters as photoremovable protecting groups (PPGs), also known as "caging" groups.[1][2][3] These compounds can be cleaved with high spatial and temporal precision using light, enabling the controlled release of bioactive molecules in biological systems.[1][4] This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important class of molecules.

Synthesis of Phenacyl Ester Derivatives

The synthesis of phenacyl esters is typically achieved through the reaction of a carboxylic acid with a phenacyl halide, most commonly phenacyl bromide. This reaction is a classic example of a nucleophilic substitution reaction (SN2).

General Synthesis of Phenacyl Esters

A widely adopted and efficient method for the preparation of phenacyl esters involves the reaction of a carboxylic acid with phenacyl bromide in the presence of a non-nucleophilic base.[5]

Experimental Protocol: Synthesis of a Phenacyl Ester

-

Dissolution: Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as benzene or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0-1.1 eq.), to the solution at room temperature. Stir for 10-15 minutes to form the carboxylate salt. A slight excess of DBU should be avoided as it can lead to the formation of colored byproducts and a complex mixture.[5]

-

Phenacyl Bromide Addition: Add phenacyl bromide (1.0 eq.) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to a few hours.[5]

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure phenacyl ester.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents are used to avoid solvolysis of the phenacyl bromide and to facilitate the SN2 reaction.

-

Base: DBU is a strong, non-nucleophilic base that efficiently deprotonates the carboxylic acid without competing with the carboxylate as a nucleophile.

-

Stoichiometry: Using a slight excess of the carboxylic acid or phenacyl bromide can be employed to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Synthesis of Substituted Phenacyl Bromides

The synthesis of substituted phenacyl bromides, the key precursors for many functionalized phenacyl esters, can be achieved through various methods. A green and efficient method involves the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes in water.[6]

Experimental Protocol: Synthesis of a Substituted Phenacyl Bromide from Styrene [6]

-

Reaction Setup: In a round-bottom flask, suspend the substituted styrene (1.0 mmol), KBr (2.0 mmol), and K₂S₂O₈ (3.0 mmol) in deionized water (5 mL).

-

Heating: Heat the reaction mixture at 60 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Phenacyl Esters as Protecting Groups

The phenacyl group is a versatile protecting group for carboxylic acids, thiols, and amino groups due to its stability under a range of conditions and its selective removal.[7][8][9]

Protection of Carboxylic Acids

Phenacyl esters are stable to acidic and neutral conditions, but can be cleaved under specific basic or reductive conditions.

Deprotection of Phenacyl Esters:

-

Zinc in Acetic Acid: A common and mild method for the deprotection of phenacyl esters is the use of zinc dust in acetic acid.[8] This reductive cleavage is often compatible with other sensitive functional groups.

-

Magnesium in Acetic Acid: A newer method utilizing magnesium turnings in acetic acid has been reported for the removal of the phenacyl group, offering an alternative to the zinc/acetic acid system and potentially better compatibility with other protecting groups.[7]

Protection of Thiols and Amines

The phenacyl group can also be used to protect the sulfhydryl group of cysteine and the amino groups of amino acids.[7][8] The introduction is achieved by N- or S-alkylation with phenacyl bromide. The deprotection is readily accomplished using magnesium in acetic acid.[7]

Phenacyl Esters as Photoremovable Protecting Groups (PPGs)

A major application of phenacyl ester derivatives is their use as photoremovable protecting groups (PPGs).[1][2][3][4] This "caged compound" strategy allows for the precise release of a substrate upon irradiation with light of a specific wavelength.

The p-Hydroxyphenacyl (pHP) Group

The p-hydroxyphenacyl (pHP) group is a prominent PPG known for its rapid and efficient release of substrates.[1][3] Upon photoexcitation, pHP esters undergo a "photo-Favorskii" rearrangement to release the carboxylic acid and form p-hydroxyphenylacetic acid as the primary byproduct.[1]

Mechanism of Photorelease for p-Hydroxyphenacyl Esters:

Caption: A generalized workflow for the development of phenacyl ester-based prodrugs.

Analytical Applications

Phenacyl esters are also utilized in analytical chemistry, particularly for the derivatization of fatty acids to enhance their detection in high-performance liquid chromatography (HPLC). [10][11][12][13][14]The phenacyl group acts as a chromophore, allowing for sensitive UV detection. [11][12] Experimental Protocol: Derivatization of Fatty Acids with Phenacyl Bromide for HPLC Analysis [10]

-

Sample Preparation: Hydrolyze the lipid sample (e.g., sebum) to obtain free fatty acids.

-

Derivatization: Dissolve the fatty acid mixture in acetonitrile. Add phenacyl bromide and a phase-transfer catalyst such as 18-crown-6.

-

Reaction: Heat the mixture to facilitate the esterification reaction.

-

HPLC Analysis: Inject the resulting solution of phenacyl esters onto a reversed-phase C18 HPLC column for separation and quantitation by UV detection.

Conclusion

Phenacyl ester derivatives are a cornerstone of modern organic chemistry, offering a powerful toolkit for researchers in synthesis, chemical biology, and medicinal chemistry. Their utility as robust and selectively cleavable protecting groups, coupled with their transformative role as photoremovable caging groups, has enabled significant advances in complex molecule synthesis and the study of biological processes. The continued exploration of phenacyl ester chemistry, particularly in the context of prodrug design and targeted drug delivery, promises to unlock new therapeutic opportunities and further solidify their importance in the chemical sciences.

References

-

Givens, R. S., et al. (2008). p-Hydroxyphenacyl photoremovable protecting groups: Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 7(10), 1259-1267. [Link]

-

Klán, P., et al. (2009). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Organic Letters, 11(21), 4874-4877. [Link]

-

Givens, R. S., & Rubina, M. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(12), 6435-6486. [Link]

-

Li, Z., et al. (2018). Phenacyl Xanthates: A Photoremovable Protecting Group for Alcohols under Visible Light. Asian Journal of Organic Chemistry, 7(5), 924-928. [Link]

-

Wikipedia contributors. (2023, December 12). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]

-

Falvey, D. E., et al. (1998). Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters. The Journal of Organic Chemistry, 63(15), 4992-4999. [Link]

-

Ateş, M., & Saracoglu, N. (2009). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Synthetic Communications, 39(16), 2889-2897. [Link]

-

Al-Azzawi, A. M., et al. (2015). Synthesis and Studies of Potential Antifungal and Antibacterial Agents New Aryl Thiazolyl Mercury (II) Derivatives Compounds. Journal of Applicable Chemistry, 4(2), 527-535. [Link]

-

Otaka, A., et al. (2007). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 5(2), 289-296. [Link]

-

Reddy, V. P., et al. (2016). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry, 18(12), 3501-3505. [Link]

-

Javahershenas, R., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 1-32. [Link]

-

Rosemeyer, H., & Bodoprost, J. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. International Journal of Molecular Sciences, 8(11), 1111-1124. [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.

- Johnson, F. (1973). U.S. Patent No. 3,772,389. Washington, DC: U.S.

-

Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. [Link]

-

Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. [Link]

-

Christie, W. W. (1987). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 1-10. [Link]

-

Reid, E. E., & Judefind, W. L. (1920). The identification of acids. V. Para halogen phenacyl esters. Journal of the American Chemical Society, 42(5), 1043-1055. [Link]

-

Al-Hourani, B. J., et al. (2018). Synthesis, Characterization and Pharmacophore Modeling of Some Novel Substituted 1,3-Thiazole Derivatives as Potential Antimicrobial Agents. Jordan Journal of Chemistry, 13(1), 43-57. [Link]

-

Chen, H., & Anderson, R. E. (1992). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 578(1), 124-129. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11123355, Phenacyl. Retrieved January 1, 2026 from [Link].

-

Qiu, R., et al. (2021). Recent Progress on Photocatalytic Synthesis of Ester Derivatives and Reaction Mechanisms. Topics in Current Chemistry, 379(6), 42. [Link]

-

Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587. [Link]

-

Ahmed, A. (2024). Ester: Structure, Types, and Uses in Everyday Life. Medium. [Link]

-

Ye, K., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. Nature Communications, 10(1), 1731. [Link]

-

Carroll, F. I., et al. (1991). Synthesis, ligand binding, QSAR, and CoMFA study of 3 beta-(p-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 34(9), 2719-2725. [Link]

-

Murineddu, G., et al. (2010). Synthesis and evaluation of paracetamol esters as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 53(7), 2651-2660. [Link]

-

Ye, K., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. Nature Communications, 10(1), 1731. [Link]

Sources

- 1. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(4-bromophenyl)-2-oxoethyl acetate

Introduction

2-(4-bromophenyl)-2-oxoethyl acetate is an organic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of phenacyl bromide, it serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Understanding its physical properties is paramount for its effective handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physical properties of 2-(4-bromophenyl)-2-oxoethyl acetate, namely its melting point, boiling point, and solubility, supported by experimental insights and theoretical considerations.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of a compound are intrinsically linked to its molecular structure. 2-(4-bromophenyl)-2-oxoethyl acetate possesses several key structural features that dictate its melting point, boiling point, and solubility:

-

Aromatic Ring: The presence of a bromophenyl group contributes to the molecule's rigidity and provides a site for intermolecular π-π stacking interactions, which can influence the melting point.

-